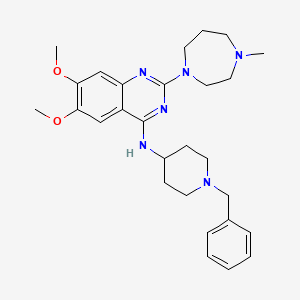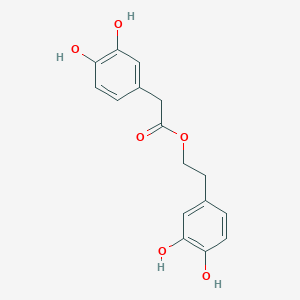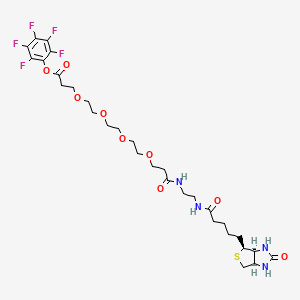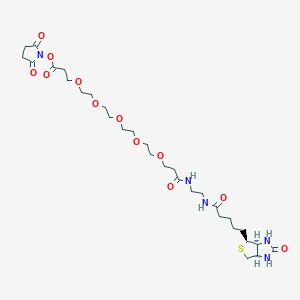
CC-8490
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A benzopyran with potential antineoplastic activity. CC-8490 acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells. This agent also inhibits growth and induces apoptosis of glioblastoma cells via a mechanism independent of estrogen receptor-related mechanisms.
Aplicaciones Científicas De Investigación
Antitumor Activity of CC-8490
CC-8490 has been identified as a novel benzopyranone with potent Selective Estrogen Receptor Modulatory (SERM) activity, especially in bone and breast cancer cell lines. It exhibits anticancer activity across various tumor types, including glioblastoma, leukemia, breast, colon, prostate, pancreatic, ovarian, non-small cell lung, and uterine cancers. Notably, CC-8490 induces apoptosis and inhibits tumor growth in U87 glioblastoma tumors, extending the survival of mice with intracranial glioblastoma. Additionally, it inhibits the proliferation of multiple cancer cell lines and a multi-drug resistant phenotype of a uterine carcinoma cell line. Its in vivo anticancer activity has been demonstrated in SCID mouse xenograft models of human cancer cell lines, including glioblastoma, non-small cell lung cancer, colon, and breast cancers. The compound has undergone a Phase I dose escalation study in patients with glioblastoma (Narla et al., 2005).
CC-8490 Inducing Glioma Cell Apoptosis
CC-8490, along with tamoxifen (a known SERM), has been shown to induce apoptosis in glioma cells in a dose- and time-dependent manner. This effect is independent of estrogen receptor signaling pathways, as none of the glioma cell lines examined express either ER-α or ER-β. This suggests that CC-8490’s mechanism of inducing glioma cell apoptosis is independent of the ER signaling pathway. These findings demonstrate that CC-8490 can induce glioma cell apoptosis both in vitro and in vivo, and that the clinical efficacy of SERMs for the treatment of malignant gliomas could potentially be enhanced by simultaneous inhibition of the NF-κB pathway (Hui et al., 2004).
Propiedades
Nombre del producto |
CC-8490 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine](/img/structure/B1192382.png)



